molecular formula C18H21N3O7 B11048087 ethyl {4-[3-amino-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate

ethyl {4-[3-amino-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate

Cat. No.: B11048087
M. Wt: 391.4 g/mol
InChI Key: FZVSJYXKXSNLMX-UHFFFAOYSA-N
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Description

Ethyl {4-[3-amino-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate is a complex organic compound featuring a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {4-[3-amino-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate typically involves multi-step organic reactions:

    Formation of the Benzodioxole Moiety: The synthesis begins with the preparation of the 7-methoxy-1,3-benzodioxole-5-carbaldehyde through the methoxylation of catechol followed by formylation.

    Aldol Condensation: The benzodioxole aldehyde undergoes aldol condensation with an appropriate ketone to form the intermediate 3-oxopropyl derivative.

    Pyrazole Ring Formation: The intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.

    Esterification: Finally, the pyrazole derivative is esterified with ethyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of quinones and nitroso derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) and nucleophiles such as amines and thiols are used for substitution reactions.

Major Products

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the benzodioxole moiety is particularly interesting for its bioactivity.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its complex structure allows for the creation of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of ethyl {4-[3-amino-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate involves interaction with specific molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds and other interactions with active sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzodioxole and pyrazole moieties provides a unique scaffold for further functionalization and potential therapeutic applications.

Properties

Molecular Formula

C18H21N3O7

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 2-[4-[3-amino-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-1,2-dihydropyrazol-3-yl]acetate

InChI

InChI=1S/C18H21N3O7/c1-3-26-15(23)7-11-16(18(24)21-20-11)10(6-14(19)22)9-4-12(25-2)17-13(5-9)27-8-28-17/h4-5,10H,3,6-8H2,1-2H3,(H2,19,22)(H2,20,21,24)

InChI Key

FZVSJYXKXSNLMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=O)NN1)C(CC(=O)N)C2=CC3=C(C(=C2)OC)OCO3

Origin of Product

United States

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